2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one
Overview
Description
2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperidine nucleus, have been found to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
It is known that compounds with similar structures can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, often leading to downstream effects such as the inhibition of cell proliferation .
Result of Action
Compounds with similar structures have been found to have a variety of effects, often related to their interaction with their targets .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can greatly affect the action of similar compounds .
Biological Activity
2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one, with the molecular formula C13H16N2O and CAS number 1541270-14-7, is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, piperidine ring, and pyridine moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure contributes to its biological activity. The presence of both piperidine and pyridine rings allows for versatile interactions with various biological targets, which is crucial for its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C13H16N2O |
Molecular Weight | 219.28 g/mol |
CAS Number | 1541270-14-7 |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Similar compounds have shown potential anticancer effects. For instance, studies on piperidine derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Cholinesterase Inhibition : The compound's structure suggests potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy. Compounds with similar piperidine structures have been identified as dual inhibitors of these enzymes, enhancing the therapeutic profile against neurodegenerative diseases .
- Antibacterial Activity : Preliminary studies on related pyridine derivatives indicate antibacterial properties, which could extend to this compound. The presence of nitrogen heterocycles in its structure is often associated with enhanced antimicrobial activity .
- Interaction with Viral Proteins : Recent findings suggest that piperidine derivatives can interact with viral proteins, providing a pathway for antiviral drug development. For example, compounds similar to this one have shown binding affinity to SARS-CoV2 main protease .
Anticancer Studies
A study evaluating the anticancer properties of piperidine derivatives found that compounds exhibiting structural similarities to this compound demonstrated improved cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Alzheimer’s Disease Research
In a comparative analysis of cholinesterase inhibitors, several piperidine-based compounds showed IC50 values ranging from 21 nM to 46 nM against AChE and BuChE, indicating strong inhibitory potential relevant to Alzheimer's treatment strategies .
Antibacterial Evaluation
Research on pyrrole derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting that modifications in nitrogen-containing heterocycles can enhance efficacy against bacterial strains .
Properties
IUPAC Name |
2-amino-1-(2-pyridin-3-ylpiperidin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-8-12(16)15-7-2-1-5-11(15)10-4-3-6-14-9-10/h3-4,6,9,11H,1-2,5,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUYELFOBUNGQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.